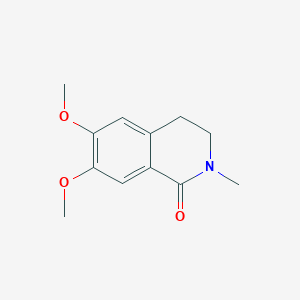
N-Methylcorydaldine
Overview
Description
N-Methylcorydaldine is an alkaloid that shows promising anti-secretory activity . It is a natural product found in Arcangelisia gusanlung .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H15NO3 . The molecular weight is 221.25 . The IUPAC name is 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one .Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.25 and its formula is C12H15NO3 . It is recommended to store the powder at -20°C for 3 years, 4°C for 2 years, and in solvent at -80°C for 6 months and -20°C for 1 month .Scientific Research Applications
Alkaloid Composition in Plants N-Methylcorydaldine has been identified in various plant species, contributing to their alkaloid composition. For instance, it was detected in the leaves of Berberis turcomanica, marking its first identification in the Berberis genus. This discovery enhances understanding of the alkaloid profiles in these plants (Khamidov et al., 1996).
Chemical Constituents and Activities Studies have explored the chemical constituents of various plants, such as the rhizome of Menispermum dauricum. In this context, this compound, along with other compounds, has been isolated and identified. These compounds, including this compound, exhibited significant anti-hypoxic activities (Shao et al., 2019).
Anti-Ulcer Effects Research on Annona squamosa twigs has revealed that this compound, among other compounds, showed promising anti-secretory activity, suggesting potential anti-ulcer effects. This discovery is significant for understanding the pharmacological effects of A. squamosa on the gastrointestinal system (Yadav et al., 2011).
Antibacterial Activity A study of Hypecoum erectum L. identified this compound as one of several alkaloids with potential antibacterial activities. This research contributes to the understanding of antimicrobial properties of these compounds (Su et al., 2011).
Cytotoxic Constituents In the context of cancer research, the trunk bark of Hernandia nymphaeifolia was studied, revealing this compound among other alkaloids. This research aids in identifying novel cytotoxic constituents with potential therapeutic applications (Chen et al., 1996).
Inhibition of Cellular Transformation Compounds isolated from the twigs of Hernandia ovigera, including this compound, demonstrated significant inhibition of the transformation of murine epidermal JB6 cells. This finding is relevant for understanding the mechanisms of action against certain types of cellular transformations (Gu et al., 2002).
Mechanism of Action
properties
IUPAC Name |
6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13-5-4-8-6-10(15-2)11(16-3)7-9(8)12(13)14/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIZBBGNYDRCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307685 | |
| Record name | 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6514-05-2 | |
| Record name | NSC194246 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




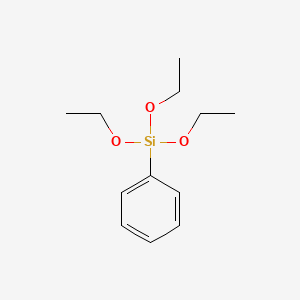
![2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1206618.png)

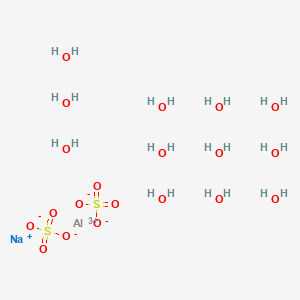


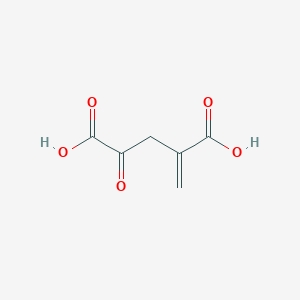



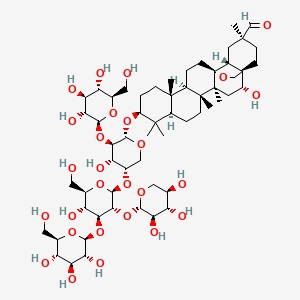

![(E)-methyl 2-((1'R,6'R,7'S,8a'S)-6'-ethyl-2-oxo-3',5',6',7',8',8a'-hexahydro-2'H-spiro[indoline-3,1'-indolizine]-7'-yl)-3-methoxyacrylate](/img/structure/B1206638.png)